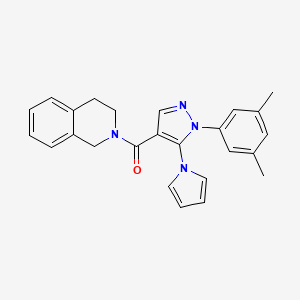

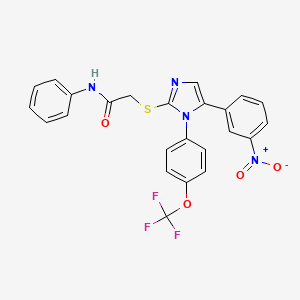

![molecular formula C20H17N5OS B2536992 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 852372-34-0](/img/structure/B2536992.png)

2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide” belongs to a class of organic compounds known as phenyl-1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of related compounds. It likely contains a phenyl ring, a 1,2,4-triazole ring, a pyridazine ring, a thio group, and an acetamide group .Applications De Recherche Scientifique

Synthesis and Insecticidal Assessment

One research avenue explores the synthesis of innovative heterocycles incorporating a thiadiazole moiety. A study utilized a precursor similar to the compound of interest for the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others. These synthesized compounds were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis , indicating potential agricultural applications (Fadda et al., 2017).

Antiviral Activity

Another study focused on the synthesis of novel triazolo[4,3-b]pyridazine derivatives as potential antiviral agents. The research found some derivatives to exhibit promising antiviral activity against hepatitis A virus (HAV), suggesting potential applications in antiviral drug development (Shamroukh & Ali, 2008).

Antimicrobial Activity

Research on the synthesis of novel 1,2,4-triazoles, [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles, and [1,2,4]triazolo[3,4-b] [1,3,4] thiadiazines highlighted the conversion of 2-(p-tolylthio)acetohydrazide into compounds with significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Abbady, 2014).

Antiasthma Agents

A different study prepared triazolo[1,5-c]pyrimidines as potential antiasthma agents, utilizing the human basophil histamine release assay. These compounds showed activity as mediator release inhibitors, indicating potential therapeutic applications in asthma treatment (Medwid et al., 1990).

Chemical and Pharmacological Activities

Further research into heterocyclic o-Aminonitriles led to the synthesis of novel pyrazolo[3,4-d]-pyrimidines, expected to possess considerable chemical and pharmacological activities, showcasing the compound's utility in medicinal chemistry (Al-Afaleq & Abubshait, 2001).

Propriétés

IUPAC Name |

N-(4-methylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-14-7-9-16(10-8-14)21-18(26)13-27-19-12-11-17-22-23-20(25(17)24-19)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRUHBRQSADOBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

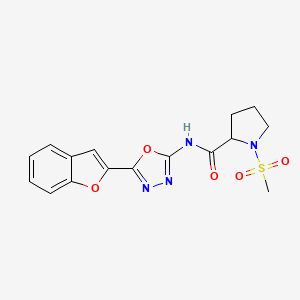

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2536909.png)

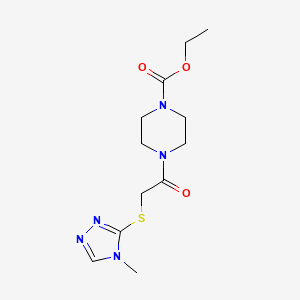

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2536910.png)

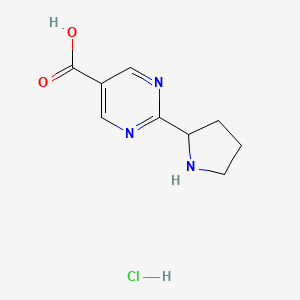

![1-(Thiophen-2-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2536912.png)

![5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid](/img/structure/B2536916.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2536917.png)

![N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2536918.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2536929.png)